molecular formula C20H22BrN3O3 B2659076 (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide CAS No. 1564271-35-7

(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide

Cat. No.: B2659076
CAS No.: 1564271-35-7
M. Wt: 432.318
InChI Key: FJUKBDRJUMGMMY-LBPRGKRZSA-N
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Description

®-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a bromophenyl group, dimethoxy groups, and a diazepine ring. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom at the para position.

    Construction of the Diazepine Ring: The bromophenyl intermediate is then subjected to a series of reactions to form the diazepine ring. This may involve cyclization reactions using appropriate reagents and catalysts.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Final Coupling and Carboxamide Formation: The final step involves coupling the diazepine intermediate with a suitable carboxamide precursor under specific reaction conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a dihydro or tetrahydro derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation Products: Quinone derivatives with potential biological activity.

    Reduction Products: Dihydro or tetrahydro derivatives with altered pharmacological properties.

    Substitution Products: New derivatives with modified functional groups, potentially leading to novel pharmacological activities.

Chemistry:

    Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of novel benzodiazepine derivatives with potential therapeutic applications.

Biology:

    Receptor Binding Studies: It is used in studies to understand the binding interactions with various receptors, particularly GABA receptors.

Medicine:

    Pharmacological Research: The compound is investigated for its potential anxiolytic, sedative, and anticonvulsant properties, contributing to the development of new therapeutic agents.

Industry:

    Drug Development: It plays a role in the pharmaceutical industry for the development of new benzodiazepine-based drugs.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: ®-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide is unique due to its specific structural features, such as the bromophenyl group and dimethoxy substituents, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

IUPAC Name

1-(4-bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3/c1-12-9-14-10-17(26-3)18(27-4)11-16(14)19(23-24(12)20(25)22-2)13-5-7-15(21)8-6-13/h5-8,10-12H,9H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUKBDRJUMGMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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